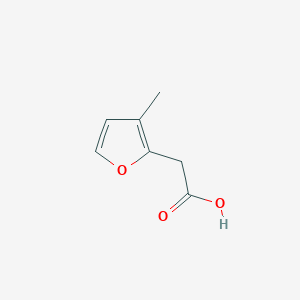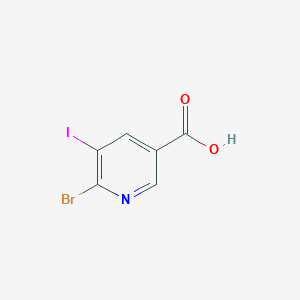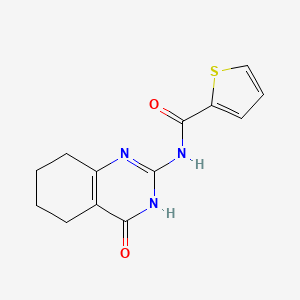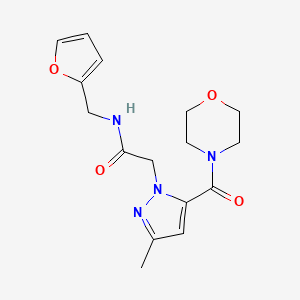![molecular formula C21H18BrCl2NO B3017656 4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline CAS No. 329928-96-3](/img/structure/B3017656.png)
4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in the field of organic chemistry. For instance, a related compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction . Similarly, the synthesis of a ligand containing a bromo-substituted phenyl ring, [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea], was achieved by reacting 4-methoxybenzoyl isothiocyanate with 4-bromo-2-methyl aniline . These studies suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly including the use of halogenation, amidation, and alkylation techniques.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often analyzed using X-ray diffraction and computational methods such as Density Functional Theory (DFT). For example, the structural analysis of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one was performed using single-crystal X-ray diffraction and Hirshfeld surface analysis . These techniques could be applied to the compound to determine its precise molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can be influenced by the presence of substituents on the aromatic ring. The study of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) furan-2(5H)-one provided insights into the structure-reactivity relationship using Conceptual DFT to predict global reactivity descriptors . This approach could be used to predict the reactivity of the compound , including its potential interactions with other molecules or reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are often determined by their molecular structure. The spectroscopic analysis, including FT-IR and UV-Vis, is commonly used to characterize these compounds . Additionally, the study of rotational barriers in bromine-substituted compounds, such as 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, provides information on the dynamic aspects of their structure, which can affect their physical properties . These methods could be applied to assess the physical and chemical properties of the compound , including its spectroscopic characteristics and rotational dynamics.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Amination Reactions
- Study Insight : This compound is involved in palladium-catalyzed amination reactions, which are critical in synthesizing aromatic amines and salts. These processes play a key role in the development of pharmaceuticals and agrochemicals (Wolfe & Buchwald, 2003).
Photoredox Decarboxylation and Cyclic Carbamates Synthesis
- Study Insight : The compound is utilized in one-pot photoredox decarboxylation reactions under solar irradiation, leading to the synthesis of four-membered cyclic carbamates, characterized by various spectroscopic techniques (Kaur & Singh, 2014).
Restricted Rotation and Steric Effects
- Study Insight : Studies on 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, which are structurally similar, show that bromo groups influence the rotational barrier and steric effects, demonstrating the compound's utility in understanding molecular dynamics (Aoki, Nakamura, & Ōki, 1982).
Nematicidal Activity
- Study Insight : Variants of this compound show potential in nematicidal activity against Meloidogyne javanica, an agricultural pest, suggesting its utility in pest management research (Kumari, Singh, & Walia, 2014).
Photodynamic Therapy for Cancer Treatment
- Study Insight : Bromo and methoxy substituted compounds are being investigated for their role in photodynamic therapy, especially in treating cancer. They show potential due to their photophysical properties and high singlet oxygen quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Biphenyl Derivatives
- Study Insight : The compound is used in the multikilogram-scale synthesis of biphenyl carboxylic acid derivatives, demonstrating its relevance in large-scale organic synthesis (Ennis, McManus, Wood-Kaczmar, Richardson, Smith, & Carstairs, 1999).
Antimicrobial and Antipathogenic Research
- Study Insight : Various derivatives of the compound show significant antimicrobial and anti-pathogenic activities, indicating their potential in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its properties and potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .
Eigenschaften
IUPAC Name |
4-bromo-N-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrCl2NO/c1-14-10-17(5-8-19(14)22)25-12-15-2-6-18(7-3-15)26-13-16-4-9-20(23)21(24)11-16/h2-11,25H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPYARKXSRTYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)


![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3017584.png)

![benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3017587.png)
![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)
![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)
![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)

